(2-methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms . It also contains a carboxylate group, which is a derivative of carboxylic acid and is often involved in ionic interactions in biological systems .
Molecular Structure Analysis
The presence of multiple functional groups and a cyclic structure suggests that this compound could have interesting chemical properties. The 1,2,3-triazole ring is aromatic, which means it’s stable and can participate in pi stacking interactions . The carboxylate group is polar and can form hydrogen bonds .Chemical Reactions Analysis
The compound could undergo several types of reactions. For example, the carboxylate group could react with acids or bases . The aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a carboxylate group would make the compound polar and potentially soluble in water . The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Future Directions
Properties
IUPAC Name |
(2-methylphenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-6-4-5-7-15(12)11-25-19(24)18-14(3)23(22-21-18)16-9-8-13(2)17(20)10-16/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWVBBRYMAFHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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